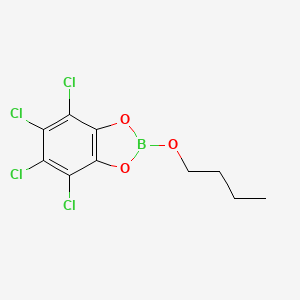
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is a chemical compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a boron atom within a dioxaborole ring, substituted with butoxy and tetrachloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole typically involves the reaction of 4,5,6,7-tetrachloro-1,3,2-benzodioxaborole with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxaboroles.
科学的研究の応用
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
1,3,2-Benzodioxaborole, 4,5,6,7-tetrachloro-: Similar structure but lacks the butoxy group.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a dioxaborole ring but with different substituents.
Uniqueness
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is unique due to the presence of both butoxy and tetrachloro groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
362047-54-9 |
|---|---|
分子式 |
C10H9BCl4O3 |
分子量 |
329.8 g/mol |
IUPAC名 |
2-butoxy-4,5,6,7-tetrachloro-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H9BCl4O3/c1-2-3-4-16-11-17-9-7(14)5(12)6(13)8(15)10(9)18-11/h2-4H2,1H3 |
InChIキー |
GJZNXMHKTKDJQP-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
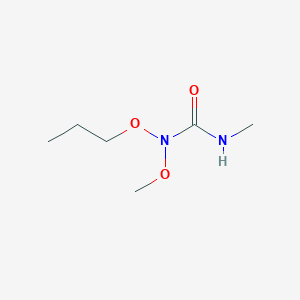
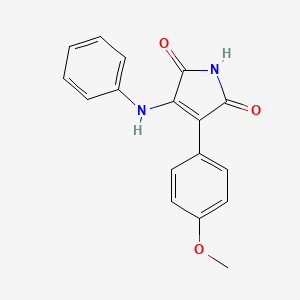
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
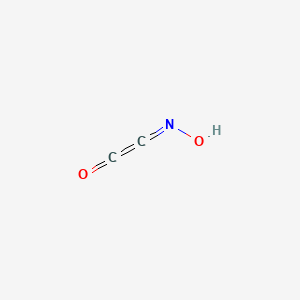
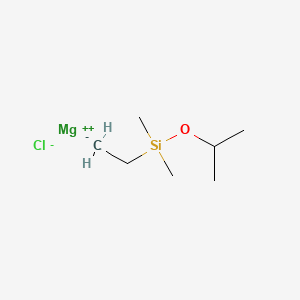
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
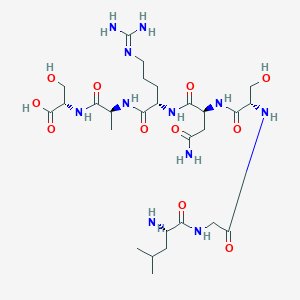
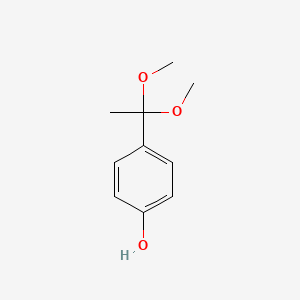


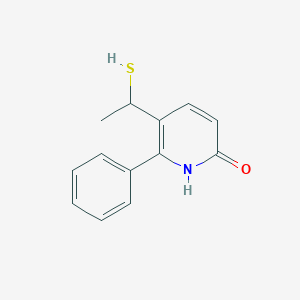
![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

